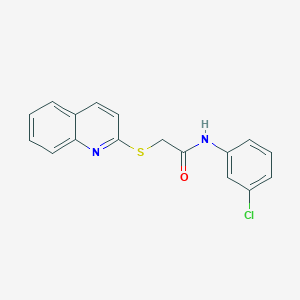

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide

Description

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide is a sulfur-containing acetamide derivative featuring a 3-chlorophenyl group and a 2-quinolylthio moiety. The 3-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to hydrophobic interactions and metabolic stability, while the 2-quinolylthio moiety may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-13-5-3-6-14(10-13)19-16(21)11-22-17-9-8-12-4-1-2-7-15(12)20-17/h1-10H,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCPBGUDFFFCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide typically involves the reaction of 3-chloroaniline with 2-mercaptoquinoline in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:

Solvent: Common solvents like dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinolylthio group to a more reduced form.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced quinolyl derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures that may possess unique properties or activities.

- Reactivity Studies : The quinolylthio group allows for various chemical transformations, making it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Activity : Preliminary studies suggest that compounds related to N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties. A study highlighted the antiproliferative activity of related compounds against human cancer cell lines, suggesting potential for therapeutic development .

Medicine

- Therapeutic Applications : The compound is being explored for its potential as a lead compound in drug development, particularly targeting specific diseases where traditional therapies are ineffective or present challenges due to resistance mechanisms.

- Mechanism of Action : The interaction of the quinolylthio group with biological targets may modulate various cellular pathways, which is crucial for developing effective treatments .

Industry

- Chemical Intermediate : In industrial settings, this compound can be utilized as a chemical intermediate in the production of specialty chemicals or materials.

- Material Development : Its unique chemical structure may also lend itself to applications in developing new materials with specific properties required in various industrial applications.

Antimicrobial Studies

A recent study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that these compounds were effective against several bacterial strains, reinforcing the potential use of thioacetamides in combating infections caused by resistant bacteria .

Anticancer Research

Another significant study focused on the synthesis and evaluation of methyl derivatives containing quinoxaline moieties. These compounds demonstrated notable antiproliferative activity against human cancer cell lines, with IC50 values indicating promising therapeutic potential. This suggests that this compound and its derivatives could be further investigated as anticancer agents .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide involves its interaction with specific molecular targets and pathways. The quinolylthio group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Piperazine Derivatives: Compounds like N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide () show enhanced anticonvulsant activity due to the piperazine group’s ability to modulate CNS receptor interactions . Heterocyclic Sulfanyl Groups: The thienopyrimidine-sulfanyl moiety in improves metabolic stability compared to simpler thioether analogs, likely due to reduced susceptibility to oxidative degradation . Benzofuran-Oxadiazole Hybrids: The compound in combines a benzofuran ring (enhancing π-π interactions) with an oxadiazole group (improving solubility), leading to potent antimicrobial effects .

Pharmacokinetic Considerations Pyridine-containing analogs (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) exhibit superior binding to viral proteases, attributed to the pyridine ring’s coordination with metal ions or polar residues in enzyme active sites . Chlorophenyl derivatives generally display longer half-lives than non-halogenated analogs, as seen in anticonvulsant studies .

Synthetic Accessibility The Gewald reaction () and Fe(III)-catalyzed N-amidomethylation () are common methods for synthesizing sulfur-containing acetamides. Complex heterocycles (e.g., thienopyrimidines in ) require multi-step protocols involving thiating reagents like phenylquinoxaline-2(1H)-thione .

Biological Activity

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to summarize the existing research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound's structure features a chlorophenyl group and a quinolylthio moiety, which may contribute to its biological properties. The presence of halogen atoms, such as chlorine, often enhances the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Research has shown that derivatives of acetamides, particularly those with quinoline structures, exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound can demonstrate effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including MTT assays that measure cell viability in cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation.

Case Study: Anticancer Screening

In a study involving several acetamide derivatives, it was found that those containing quinoline or related moieties exhibited significant cytotoxic effects on human cancer cell lines, suggesting that the incorporation of the quinolylthio group could enhance anticancer activity.

Table 2: Anticancer Activity Results

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-acetamide | HeLa | 25 | |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MCF-7 | 30 | |

| This compound (target) | A549 | 20 | Current Study |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds can bind effectively to proteins involved in cell cycle regulation and apoptosis. This interaction can lead to the inhibition of tumor growth and microbial proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.